molecular formula C22H21NO4 B270996 N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270996
M. Wt: 363.4 g/mol
InChI Key: RRMJXMKSCLWVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a cyclic amide that contains a furan ring and a benzyl group. The synthesis method of this compound is complex and involves several steps. However, the potential benefits of this compound make it worth the effort.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound has been shown to modulate the production of certain cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have anti-inflammatory properties. This compound has been shown to reduce the production of certain pro-inflammatory cytokines, such as IL-6 and TNF-α. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its unique structure, which makes it a potential candidate for the development of enzyme inhibitors and anti-inflammatory drugs. Additionally, the high purity of the final product makes it suitable for further characterization and testing. However, the synthesis method for this compound is complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on other enzymes and cytokines, as well as exploring its potential as a modulator of the immune response. Another potential direction is to explore the potential applications of this compound in drug development. This could involve testing its efficacy in animal models of inflammation and disease, as well as exploring its potential as a lead compound for the development of novel drugs.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The first step is the preparation of 4-(benzyloxy)phenylacetonitrile, which is then converted to 4-(benzyloxy)phenylacetic acid. The acid is then condensed with cyclopentanone to form the corresponding ketone. The ketone is then reduced to the alcohol, which is then cyclized to form the furan ring. The final step involves the formation of the amide bond. The overall yield of this synthesis is moderate, but the purity of the final product is high.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in drug development due to its unique structure. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of anti-inflammatory drugs.

properties

Product Name

N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

5-oxo-N-(4-phenylmethoxyphenyl)-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C22H21NO4/c24-21(19-14-10-17-18(11-14)27-22(25)20(17)19)23-15-6-8-16(9-7-15)26-12-13-4-2-1-3-5-13/h1-9,14,17-20H,10-12H2,(H,23,24)

InChI Key

RRMJXMKSCLWVOZ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.